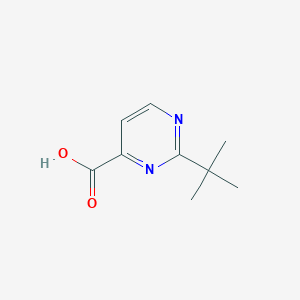

2-Tert-butylpyrimidine-4-carboxylic acid

Overview

Description

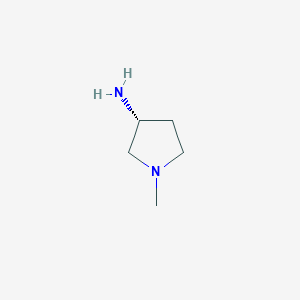

2-Tert-butylpyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 847955-90-2 . It has a molecular weight of 180.21 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-tert-butyl-4-pyrimidinecarboxylic acid . The InChI code for this compound is 1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Scientific Research Applications

Anti-inflammatory Research

2-Tert-butylpyrimidine-4-carboxylic acid: has been studied for its potential anti-inflammatory properties. Pyrimidines, in general, have shown a range of pharmacological effects, including anti-inflammatory activities . They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This compound could be pivotal in developing new anti-inflammatory agents with enhanced activities and minimal toxicity.

Synthesis of Pyrimidine Derivatives

The compound serves as a building block in the synthesis of various pyrimidine derivatives. These derivatives are crucial for creating novel compounds with potential pharmacological applications. Detailed structure-activity relationship (SAR) studies provide insights into synthesizing new analogs with improved efficacy and safety profiles .

Pharmacological Studies

Pyrimidines, including 2-Tert-butylpyrimidine-4-carboxylic acid , are known for their broad pharmacological effects. They exhibit antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . This makes them valuable for research in developing new drugs across these categories.

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-tert-butylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIIVQRRLQDQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylpyrimidine-4-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)